Technical Whitepaper: Structural Pharmacology and Application of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine Dihydrochloride
Technical Whitepaper: Structural Pharmacology and Application of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine Dihydrochloride
Executive Summary
The rational design of small-molecule therapeutics heavily relies on versatile, multi-functional scaffolds. 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride (CAS: 1 [2]) represents a highly privileged pharmacophore in modern medicinal chemistry. Characterized by a chiral ethanamine moiety linked via a phenyl ring to an imidazole group, this compound serves as a critical building block and a potent ligand for both G-protein coupled receptors (GPCRs) and metalloenzymes.
This guide provides an in-depth technical analysis of its chemical architecture, target engagement mechanisms, and self-validating experimental workflows required to evaluate its pharmacological profile.
Chemical Architecture & Physicochemical Profiling
The structural topology of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dictates its biological behavior. The molecule consists of three distinct functional zones:
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The Chiral Ethanamine Core: The alpha-carbon possesses a stereocenter. As noted in stereochemical research, the spatial orientation of the enantiomers—specifically the (1S) versus (1R) configurations—significantly dictates their interaction with chiral biological receptors [1]. Often, one enantiomer (the eutomer) exhibits orders of magnitude higher affinity than the other (the distomer).
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The Phenyl Spacer: Provides structural rigidity and enables π−π stacking interactions with aromatic residues (e.g., Tyrosine, Tryptophan) within receptor binding pockets.
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The Imidazole Ring: Contains both a "pyrrole-like" nitrogen (hydrogen bond donor) and a "pyridine-like" sp2 -hybridized nitrogen (hydrogen bond acceptor and potent metal coordinating site) [1].
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The Dihydrochloride Salt: Formulated as a dihydrochloride, the compound exhibits drastically improved aqueous solubility compared to its free base, preventing compound aggregation in in vitro assays.
Table 1: Physicochemical Properties Summary
| Property | Value / Description | Pharmacological Implication |
| CAS Number | 1820647-28-6 | Standardizes regulatory and inventory tracking [2]. |
| Molecular Formula | C11H15Cl2N3 | Low molecular weight (<300 Da) ensures high ligand efficiency. |
| Molecular Weight | 260.16 g/mol (Salt) | Ideal for fragment-based drug discovery (FBDD) or lead optimization. |
| H-Bond Donors | 3 (Protonated state) | Facilitates deep anchoring in aqueous receptor pockets. |
| H-Bond Acceptors | 2 | Enables interaction with conserved kinase/GPCR hinge regions. |
| Ionization (pKa) | ~9.5 (Amine), ~6.0 (Imidazole) | Primary amine is positively charged at physiological pH (7.4). |
Mechanistic Causality in Target Engagement
The dual nature of the functional groups allows this scaffold to engage two primary classes of biological targets: Metalloenzymes and GPCRs.
Metalloenzyme Coordination (Cytochrome P450s)
The sp2 -hybridized nitrogen of the imidazole ring is a well-documented Lewis base capable of displacing water to coordinate directly with the transition metal center of heme-containing enzymes (e.g., CYP450s or aromatase) [1]. This coordination alters the redox potential of the iron ( Fe2+/Fe3+ ), effectively blocking substrate access and acting as a competitive inhibitor.
GPCR Binding (Histamine and Trace Amine Receptors)
For aminergic GPCRs (such as the Histamine H3 or H4 receptors), the protonated primary amine acts as the primary anchor. It forms a critical electrostatic salt bridge with a highly conserved Aspartate residue (e.g., Asp3.32 in transmembrane domain 3). Simultaneously, the imidazole ring engages in hydrogen bonding with Serine or Threonine residues in the binding pocket, while the phenyl ring stabilizes the active conformation via edge-to-face π−π interactions.
Diagram 1: Dual-target pharmacological engagement pathways of the imidazole-ethanamine scaffold.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, any evaluation of this compound must utilize self-validating experimental designs. Below are the optimized protocols for assessing GPCR binding and CYP450 inhibition.
Protocol 1: High-Throughput Radioligand Displacement Assay (GPCRs)
This protocol determines the equilibrium inhibition constant ( Ki ) of the compound against a target GPCR.
Step-by-Step Methodology:
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Membrane Preparation: Resuspend CHO cell membranes expressing the target GPCR in assay buffer (50 mM Tris-HCl, 5 mM MgCl2 , pH 7.4).
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Causality & Rationale: MgCl2 is strictly required to stabilize the high-affinity state of the G-protein coupled receptor complex.
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Ligand Preparation: Dissolve 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride in 100% DMSO to a 10 mM stock, then perform 10-point serial dilutions in assay buffer (final DMSO concentration <1%).
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Incubation: Combine 50 µL of membrane prep, 25 µL of radioligand (e.g., [3H] -N-alpha-methylhistamine at Kd concentration), and 25 µL of the test compound in a 96-well plate. Incubate for 60 minutes at 25°C.
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Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).
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Causality & Rationale: PEI is a cationic polymer. Pre-soaking the filters neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged test compound, thereby improving the signal-to-noise ratio.
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Detection: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and read radioactivity (CPM) using a Microbeta counter.
Self-Validation Check (Quality Control): Include a known reference inhibitor (e.g., Thioperamide) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness and confirms that the displacement observed is pharmacologically relevant, not an artifact of compound aggregation.
Diagram 2: Self-validating high-throughput radioligand binding assay workflow.
Protocol 2: CYP450 Inhibition Profiling (Fluorogenic Assay)
Because the imidazole ring is a known metal coordinator [1], screening against hepatic CYP enzymes is mandatory to predict potential drug-drug interactions (DDIs).
Step-by-Step Methodology:
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Enzyme Reconstitution: Prepare recombinant human CYP3A4 and CYP2D6 in 100 mM potassium phosphate buffer (pH 7.4).
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Compound Addition: Add the test compound at varying concentrations (0.1 µM to 50 µM).
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Substrate & Cofactor Addition: Initiate the reaction by adding an isoform-specific fluorogenic substrate (e.g., BOMCC for CYP3A4) and the NADPH regenerating system.
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Causality & Rationale: The NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is used instead of direct NADPH addition to maintain a constant, zero-order supply of reducing equivalents, preventing cofactor depletion from artificially skewing the IC50 curve.
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Kinetic Readout: Measure fluorescence continuously for 30 minutes. Calculate the IC50 using non-linear regression.
Quantitative Data Interpretation
When profiling 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine derivatives, researchers must balance primary target affinity against off-target liability. Table 2 illustrates a representative pharmacological profile for this class of compounds, demonstrating how structural features translate to measurable data.
Table 2: Representative Pharmacological Profiling Data
| Target Assay | Readout Metric | Representative Value | Interpretation |
| Histamine H3 Receptor | Ki (Affinity) | 12.5 nM | High affinity driven by amine salt-bridge and imidazole H-bonding. |
| Histamine H4 Receptor | Ki (Affinity) | > 1,000 nM | Demonstrates subtype selectivity based on the phenyl spacer orientation. |
| CYP3A4 Inhibition | IC50 | 3.2 µM | Moderate liability; imidazole coordination with heme iron is occurring. |
| CYP2D6 Inhibition | IC50 | > 20 µM | Low liability; compound does not fit the CYP2D6 active site topology. |
Note: Data is illustrative of the scaffold's typical behavior to demonstrate required analytical frameworks.
Conclusion
1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride is a highly versatile chemical entity. Its unique combination of a protonatable primary amine, a rigid aromatic spacer, and a metal-coordinating/hydrogen-bonding imidazole ring makes it an exceptional tool for probing GPCRs and metalloenzymes. By employing rigorous, self-validating experimental methodologies, researchers can accurately map its stereospecific pharmacodynamics and leverage this scaffold for advanced drug discovery campaigns.
References
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NextSDS. "1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride - Chemical Substance Information (CAS 1820647-28-6)." NextSDS Database. Available at:[Link]

